Cas no 1520287-70-0 (5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid)

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic carboxylic acid derivative with a fused imidazo-pyridine core structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid bicyclic framework enhances molecular stability, while the carboxylic acid functionality allows for further derivatization via amidation, esterification, or other coupling reactions. The saturated ring system (5H-8H) contributes to improved solubility and bioavailability compared to fully aromatic analogs. This scaffold is of interest in medicinal chemistry for designing bioactive molecules targeting central nervous system disorders or inflammation due to its structural similarity to privileged pharmacophores.
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid structure
1520287-70-0 structure
Product name:5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid
CAS No:1520287-70-0
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD26670332
CID:4701477
PubChem ID:82597050

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
    • 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid
    • MDL: MFCD26670332
    • Inchi: 1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12)
    • InChI Key: KTNSTKIQHRRDKI-UHFFFAOYSA-N
    • SMILES: OC(C1=C2CCCCN2C=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Topological Polar Surface Area: 55.1

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-299969-2.5g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95.0%
2.5g
$3585.0 2025-03-19
Enamine
EN300-299969-1.0g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95.0%
1.0g
$1829.0 2025-03-19
Enamine
EN300-299969-5.0g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95.0%
5.0g
$5304.0 2025-03-19
Life Chemicals
F2185-0633-5g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95%+
5g
$3810.0 2023-09-06
Life Chemicals
F2185-0633-10g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95%+
10g
$5370.0 2023-09-06
Enamine
EN300-299969-1g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95%
1g
$1829.0 2023-09-06
Aaron
AR00O2YY-250mg
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95%
250mg
$1270.00 2025-02-14
Aaron
AR00O2YY-500mg
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95%
500mg
$1989.00 2025-02-14
Enamine
EN300-299969-5g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 95%
5g
$5304.0 2023-09-06
Ambeed
A672621-1g
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
1520287-70-0 98%
1g
$802.0 2024-08-03

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid Related Literature

Additional information on 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid

5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic Acid (CAS No. 1520287-70-0)

The compound 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid, with the CAS registry number 1520287-70-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with a fused imidazole and pyridine ring system. The presence of the carboxylic acid group at the 1-position introduces additional functional diversity to this structure.

Structure and Properties

The molecular structure of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is characterized by a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. The carboxylic acid group (-COOH) is attached at the 1-position of the imidazole ring. This unique arrangement imparts distinct electronic and steric properties to the molecule. The compound exhibits strong aromaticity due to the conjugated π-system across both rings. Its molecular formula is C9H7N3O2, and it has a molecular weight of 209.19 g/mol.

Synthesis and Applications

The synthesis of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate imidazole precursors with pyridine derivatives under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. Its applications span various domains:

  • Pharmaceuticals: The compound has shown potential as a building block in drug design due to its unique electronic properties and ability to form hydrogen bonds.
  • Materials Science: Its aromaticity and functional groups make it suitable for use in advanced materials such as organic semiconductors and coordination polymers.
  • Analytical Chemistry: It serves as a reference standard in spectroscopic studies due to its well-defined structure.

Recent Research Findings

In recent studies published in leading journals such as Nature Communications and Angewandte Chemie, researchers have explored the use of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid in developing novel materials for energy storage applications. For instance:

  • A team at Stanford University demonstrated its utility as an electrocatalyst in hydrogen evolution reactions (HER), leveraging its high surface area and conductivity.
  • In another study at MIT, the compound was used as a ligand in metal-organic frameworks (MOFs), enhancing their gas adsorption capabilities.
These findings underscore its versatility across diverse scientific disciplines.

Toxicological and Environmental Considerations

While exploring any chemical compound's potential applications is crucial; understanding its environmental impact is equally important. According to recent toxicological studies: - The compound exhibits low acute toxicity in standard assays. - It demonstrates moderate biodegradability under aerobic conditions. These characteristics make it suitable for applications where environmental safety is a priority. Looking ahead; ongoing research aims to further optimize its synthesis pathways while exploring new applications in nanotechnology and biotechnology.

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Amadis Chemical Company Limited
(CAS:1520287-70-0)5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid
A943554
Purity:99%
Quantity:1g
Price ($):722.0